molecular formula C14H15NO B2515321 3-Phenyl-3-(pyridin-4-yl)propan-1-ol CAS No. 130210-27-4

3-Phenyl-3-(pyridin-4-yl)propan-1-ol

Cat. No.: B2515321
CAS No.: 130210-27-4
M. Wt: 213.28
InChI Key: AEZMUUJPIZPVAQ-UHFFFAOYSA-N
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Description

3-Phenyl-3-(pyridin-4-yl)propan-1-ol is an organic compound that features both a phenyl group and a pyridinyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3-(pyridin-4-yl)propan-1-ol typically involves the reaction of 4-pyridinecarboxaldehyde with phenylacetylene in the presence of a base such as sodium hydride, followed by reduction with a suitable reducing agent like lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-3-(pyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Phenyl-3-(pyridin-4-yl)propan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-3-(pyridin-4-yl)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes such as proliferation or apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenyl-3-(pyridin-4-yl)propan-1-ol is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

3-phenyl-3-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO/c16-11-8-14(12-4-2-1-3-5-12)13-6-9-15-10-7-13/h1-7,9-10,14,16H,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZMUUJPIZPVAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCO)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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